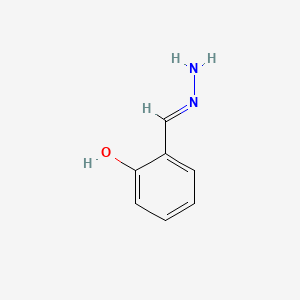
4-アミノピリジン-N-(2-フェノキシエチル)
説明
N-(2-phenoxyethyl)pyridin-4-amine is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It is also known by its IUPAC name N-(2-phenoxyethyl)-4-pyridinamine .
Molecular Structure Analysis
The molecular structure of N-(2-phenoxyethyl)pyridin-4-amine consists of a pyridine ring attached to a phenoxyethyl group via an amine linkage . The InChI code for this compound is 1S/C13H14N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-9H,10-11H2,(H,14,15) .Physical And Chemical Properties Analysis
N-(2-phenoxyethyl)pyridin-4-amine has a molecular weight of 214.26 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用
製薬研究
4-アミノピリジン-N-(2-フェノキシエチル)は、新規医薬品化合物の開発において潜在的な応用があります。 例えば、この化合物の誘導体は、COX-2阻害特性について研究されており、炎症や痛みなどの症状に対する副作用の少ない医薬品の開発に重要です .
触媒
この化合物は、エチレンオリゴマー化のためのクロム触媒の合成に使用されており、これは直鎖状αオレフィンを生成する重要なプロセスです。 これらのオレフィンは、ポリエチレン、合成潤滑油、および洗剤の製造の中間体として役立ちます .
材料科学
材料科学において、4-アミノピリジン-N-(2-フェノキシエチル)は、非線形光学特性を持つ新規材料の調製に関与することができます。 これらの材料は、光トリガーや周波数変換などの光信号処理アプリケーションに重要です .
グリーンケミストリー
この化合物は、4H-クロメンおよびジヒドロピラノ[2,3-c]ピラゾール誘導体などの有機中間体の合成のための磁気分離可能なナノ触媒の一部としてグリーンケミストリーで使用されており、環境に優しい化学プロセスにおける役割を強調しています .
作用機序
The exact mechanism of action of N-(2-phenoxyethyl)pyridin-4-amine is not yet known. However, it is believed to act as a proton acceptor, allowing it to interact with certain enzymes and proteins. It is also believed to be an inhibitor of certain enzymes, which could explain its ability to modulate the metabolism of certain drugs.
Biochemical and Physiological Effects
N-(2-phenoxyethyl)pyridin-4-amine has been studied for its biochemical and physiological effects. Studies have shown that N-(2-phenoxyethyl)pyridin-4-amine can interact with certain enzymes and proteins, leading to changes in their activity. It has also been shown to have an effect on the metabolism of certain drugs, suggesting that it could be used as a drug target. Additionally, N-(2-phenoxyethyl)pyridin-4-amine has been shown to have an effect on the human immune system, suggesting that it could be used to study the effects of certain compounds on the immune system.
実験室実験の利点と制限
N-(2-phenoxyethyl)pyridin-4-amine has several advantages for lab experiments. It is relatively simple to synthesize and is relatively inexpensive, making it a cost-effective option for research. Additionally, it is believed to act as a proton acceptor, allowing it to interact with certain enzymes and proteins, making it a useful tool for studying the effects of certain compounds on the body.
However, there are some limitations to using N-(2-phenoxyethyl)pyridin-4-amine in lab experiments. For example, the exact mechanism of action of N-(2-phenoxyethyl)pyridin-4-amine is not yet known, making it difficult to predict its effects on certain compounds. Additionally, N-(2-phenoxyethyl)pyridin-4-amine has been shown to have an effect on the human immune system, which could lead to unwanted side effects in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-phenoxyethyl)pyridin-4-amine. First, further research could be conducted to better understand the mechanism of action of N-(2-phenoxyethyl)pyridin-4-amine and its effects on certain enzymes and proteins. Additionally, further research could be conducted to explore the potential applications of N-(2-phenoxyethyl)pyridin-4-amine in drug development and the study of the human immune system. Finally, further research could be conducted to explore the potential toxicity of N-(2-phenoxyethyl)pyridin-4-amine and its effects on the environment.
特性
IUPAC Name |
N-(2-phenoxyethyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-9H,10-11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDDALRJFQCFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



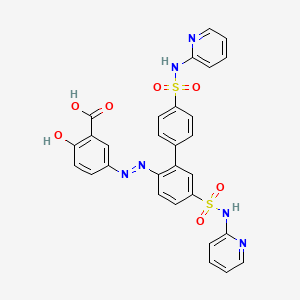

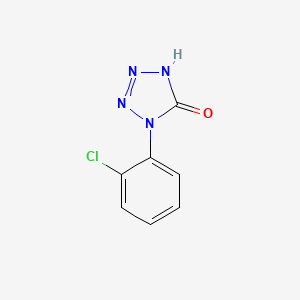
![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
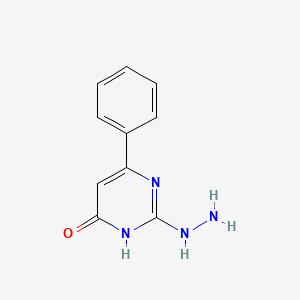
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)

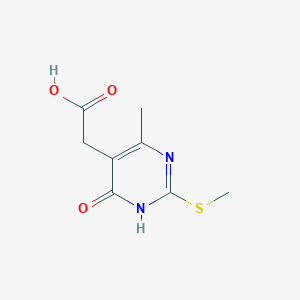

![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)

